3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol
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Overview
Description
3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol can be achieved through various methods. One common approach involves the reaction of substituted aldehydes with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of a catalyst such as DABCO in an aqueous medium . Another method employs metal-free synthetic routes, which are eco-friendly and avoid the use of toxic catalysts like Cu(I) or Ru(II) .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-bromosuccinimide, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A heterocycle with oxygen and nitrogen atoms at the first and third positions.
Thiazole: Contains sulfur and nitrogen atoms in the ring.
Oxadiazole: Features two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
3-Ethoxy-4-methyl-5-(2-thiazolyl)isoxazol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isoxazole ring with a thiazole moiety enhances its potential as a versatile pharmacophore .
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-ethoxy-4-methyl-5-(1,3-thiazol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H10N2O2S/c1-3-12-8-6(2)7(13-11-8)9-10-4-5-14-9/h4-5H,3H2,1-2H3 |
InChI Key |
ANVQFPRSZBNFCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(=C1C)C2=NC=CS2 |
Origin of Product |
United States |
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